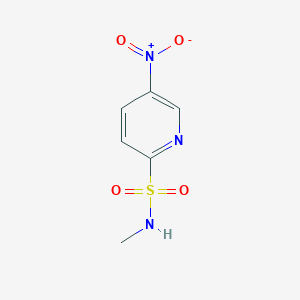
1H-Pyrazol-5-amine, 3-methyl-1-(6-methyl-4-pyrimidinyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Pyrazol-5-amine, 3-methyl-1-(6-methyl-4-pyrimidinyl)- is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This particular compound is characterized by its unique structure, which includes a pyrazole ring substituted with an amine group and a pyrimidine ring. The presence of these functional groups makes it a valuable intermediate in the synthesis of various biologically active molecules.
Vorbereitungsmethoden
The synthesis of 1H-Pyrazol-5-amine, 3-methyl-1-(6-methyl-4-pyrimidinyl)- typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of 3-methyl-1H-pyrazole-5-carboxylic acid with 6-methyl-4-pyrimidinylamine in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is carried out under reflux conditions, followed by neutralization and purification to obtain the desired product .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
1H-Pyrazol-5-amine, 3-methyl-1-(6-methyl-4-pyrimidinyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or copper salts. The major products formed from these reactions depend on the specific reagents and conditions used but generally include various substituted pyrazoles and pyrimidines.
Wissenschaftliche Forschungsanwendungen
1H-Pyrazol-5-amine, 3-methyl-1-(6-methyl-4-pyrimidinyl)- has a wide range of applications in scientific research:
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the context of kinases and other regulatory proteins.
Industry: The compound is used in the production of agrochemicals and dyes, where its unique structure imparts desirable properties to the final products.
Wirkmechanismus
The mechanism of action of 1H-Pyrazol-5-amine, 3-methyl-1-(6-methyl-4-pyrimidinyl)- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and thereby modulating various biochemical pathways. For example, it may inhibit kinases by competing with ATP for binding sites, leading to the downregulation of signaling pathways involved in cell proliferation and survival .
Vergleich Mit ähnlichen Verbindungen
1H-Pyrazol-5-amine, 3-methyl-1-(6-methyl-4-pyrimidinyl)- can be compared with other similar compounds, such as:
1H-Pyrazol-5-amine, 3-methyl-1-phenyl-: This compound has a phenyl group instead of a pyrimidine ring, which affects its reactivity and biological activity.
1H-Pyrazol-5-amine, 3-methyl-1-(4-pyridyl)-:
The uniqueness of 1H-Pyrazol-5-amine, 3-methyl-1-(6-methyl-4-pyrimidinyl)- lies in its combination of a pyrazole and pyrimidine ring, which imparts distinct chemical and biological properties, making it a valuable compound in various fields of research and industry.
Eigenschaften
CAS-Nummer |
956711-45-8 |
|---|---|
Molekularformel |
C9H11N5 |
Molekulargewicht |
189.22 g/mol |
IUPAC-Name |
5-methyl-2-(6-methylpyrimidin-4-yl)pyrazol-3-amine |
InChI |
InChI=1S/C9H11N5/c1-6-4-9(12-5-11-6)14-8(10)3-7(2)13-14/h3-5H,10H2,1-2H3 |
InChI-Schlüssel |
NIOOLRYQFHYCFE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NC=N1)N2C(=CC(=N2)C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(2E)-3-(3-methoxy-4-propoxyphenyl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]prop-2-enamide](/img/structure/B12120081.png)





![4-[2-(4-Methylphenoxy)acetamido]butanoic acid](/img/structure/B12120124.png)
![3-[5-(aminomethyl)-1H-1,2,4-triazol-3-yl]aniline](/img/structure/B12120129.png)

![2-[3-(Morpholin-4-ylsulfonyl)phenyl]imidazo[1,2-a]pyridine](/img/structure/B12120155.png)
![7-methyl-6-(3-methylbutyl)-6H-indolo[2,3-b]quinoxaline](/img/structure/B12120156.png)
![(5Z)-5-[(E)-3-(furan-2-yl)prop-2-enylidene]-3-(4-hydroxyphenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B12120163.png)
